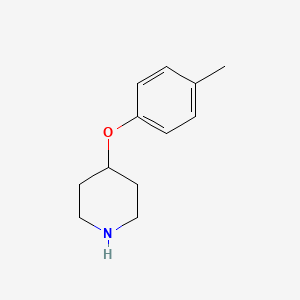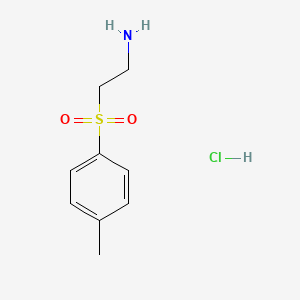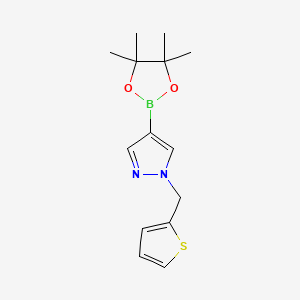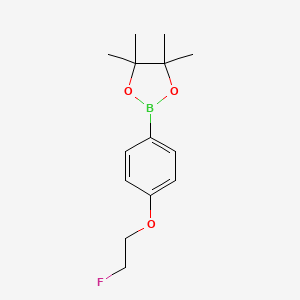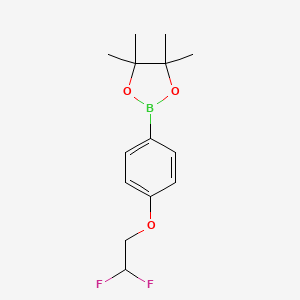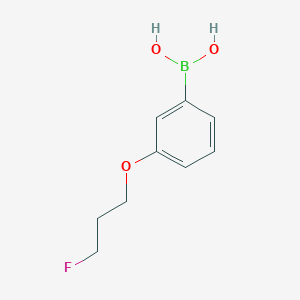
4-氯-3-(三氟甲氧基)苯甲酰氯
描述
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . It is an organic building block .
Synthesis Analysis
While specific synthesis methods for 4-Chloro-3-(trifluoromethoxy)benzoyl chloride were not found, a similar compound, 4-(Trifluoromethyl)benzoyl chloride, undergoes microwave-promoted Suzuki-type coupling reaction with phenylboronic acid to yield 4-(trifluoromethyl)benzophenone .Molecular Structure Analysis
The molecular formula of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is C8H3Cl2F3O2 . The SMILES string representation is FC(F)(F)OC1=CC=C(C(Cl)=O)C=C1Cl .Physical and Chemical Properties Analysis
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is a clear, colorless liquid . Its density and refractive index values have been reported .科学研究应用
1. 合成应用
4-氯-3-(三氟甲氧基)苯甲酰氯已被用于各种合成过程中。例如,它已被用于选择性合成4-氯-4'-(氯二氟甲氧基)苯并酮,这是一个适合工业规模化的过程(Karrer, Meier, & Pascual, 2000)。此外,它的衍生物苯甲酰氯已被用于钠盐的催化苯甲酰化反应,例如在合成4-氯-3-甲基苯甲酸酯(Yang & Huang, 2007)。
2. 酰化反应
4-氯-3-(三氟甲氧基)苯甲酰氯或其衍生物已被用于酰化反应。例如,已经探索了使用苯甲酰氯等酰氯对吡唑吲哚进行酰化的条件(Zhang et al., 2002)。
3. 聚合物合成
这种化合物在聚合物科学中有应用。例如,在高支化聚酯的原位末端基修饰中,使用了不同的酸氯化物,包括苯甲酰氯的变体,来修饰聚(3,5-二羟基苯甲酸酯)(Kricheldorf, Bolender, & Wollheim, 1999)。
4. 有机合成和药物化学
4-氯-3-(三氟甲氧基)苯甲酰氯也是合成各种有机化合物的重要中间体。例如,它已被用于合成有效的β-淀粉样蛋白聚集抑制剂(Choi, Seo, Son, & Kang, 2003)。
5. 催化
这种化合物在催化研究中也很重要,如在研究相转移催化的苯甲酰化反应(Yang & Huang, 2007)。
6. 新型化学合成
它在新类化学品的开发中起到了重要作用,例如在合成2-烷基亚苯并[1,3]二氧杂环戊酮(Babin & Bennetau, 2001)。
作用机制
Target of Action
This compound is an organic building block, often used in chemical synthesis . The specific targets would depend on the context of its use in a particular synthetic pathway.
Action Environment
The action of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the rate and selectivity of the reactions it participates in.
生化分析
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzoyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to undergo nucleophilic substitution reactions, which are essential in organic synthesis . The compound’s interaction with enzymes such as esterases and proteases can lead to the formation of reactive intermediates, which further participate in biochemical pathways . These interactions are vital for the compound’s role in biochemical processes, influencing its reactivity and stability.
Cellular Effects
The effects of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Chloro-3-(trifluoromethoxy)benzoyl chloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity. For instance, it can inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions are fundamental to the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo hydrolysis, leading to the formation of degradation products that may have different biochemical activities . Additionally, the long-term exposure of cells to the compound can result in adaptive responses, altering cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.
Metabolic Pathways
4-Chloro-3-(trifluoromethoxy)benzoyl chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of reactive intermediates, which further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall biochemical activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For instance, it may be transported across cell membranes by active transport mechanisms, leading to its distribution in various cellular compartments. These interactions are vital for the compound’s overall function and effectiveness.
Subcellular Localization
The subcellular localization of 4-Chloro-3-(trifluoromethoxy)benzoyl chloride is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its overall biochemical activity.
属性
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-5-2-1-4(7(10)14)3-6(5)15-8(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDQZTVJVDRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252717 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-55-6 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






